molecular formula C7H8N4 B3069399 Bis-(imidazol-2-YL)-methane CAS No. 64269-81-4

Bis-(imidazol-2-YL)-methane

Cat. No.: B3069399
CAS No.: 64269-81-4
M. Wt: 148.17 g/mol
InChI Key: DKWVMFVZPTZPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(imidazol-2-YL)-methane is a compound that features two imidazole rings connected by a methylene bridge Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Scientific Research Applications

Bis-(imidazol-2-YL)-methane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Research has shown potential for this compound in anticancer therapies due to its ability to interact with DNA and inhibit tumor growth.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(imidazol-2-YL)-methane typically involves the reaction of imidazole with formaldehyde under acidic or basic conditions. One common method is the condensation reaction where imidazole reacts with formaldehyde in the presence of an acid catalyst to form this compound. The reaction conditions often include moderate temperatures and controlled pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and automated systems helps in achieving high throughput and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Bis-(imidazol-2-YL)-methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the imidazole rings, leading to the formation of hydrogenated derivatives.

    Substitution: The methylene bridge and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted imidazole derivatives, hydrogenated imidazole compounds, and various functionalized imidazole-based molecules.

Mechanism of Action

The mechanism of action of Bis-(imidazol-2-YL)-methane involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, affecting their function and activity.

    Pathways Involved: It can inhibit enzymatic activities, disrupt cellular processes, and induce apoptosis in cancer cells through its interaction with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a single imidazole ring.

    Benzimidazole: Contains a fused benzene and imidazole ring, known for its biological activities.

    Triazole: A five-membered ring with three nitrogen atoms, used in antifungal and anticancer drugs.

Uniqueness

Bis-(imidazol-2-YL)-methane is unique due to its dual imidazole rings connected by a methylene bridge, which enhances its reactivity and potential for forming complex structures. This structural feature allows it to participate in a broader range of chemical reactions and applications compared to its similar compounds.

Properties

IUPAC Name

2-(1H-imidazol-2-ylmethyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-2-9-6(8-1)5-7-10-3-4-11-7/h1-4H,5H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWVMFVZPTZPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903048
Record name NoName_3633
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-(imidazol-2-YL)-methane
Reactant of Route 2
Reactant of Route 2
Bis-(imidazol-2-YL)-methane
Reactant of Route 3
Reactant of Route 3
Bis-(imidazol-2-YL)-methane
Reactant of Route 4
Bis-(imidazol-2-YL)-methane
Reactant of Route 5
Reactant of Route 5
Bis-(imidazol-2-YL)-methane
Reactant of Route 6
Reactant of Route 6
Bis-(imidazol-2-YL)-methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.